1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane
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Overview
Description
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane is a complex organic compound that features a unique combination of morpholine, pyridine, thiazole, and azepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane typically involves multi-step organic reactionsThe final step often involves the coupling of the azepane ring through a carbonylation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic compound with both amine and ether functional groups, used as a building block in organic synthesis.
Pyridine Derivatives: Compounds containing the pyridine ring, widely used in pharmaceuticals and agrochemicals.
Thiazole Derivatives: Compounds with a thiazole ring, known for their biological activity and use in medicinal chemistry.
Uniqueness
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S2/c1-14-21(32-22(25-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)26-17-9-5-6-15(10-17)12-24/h2-11H,13H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPHLRVVODFMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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